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Introduction
Borabenzene (C₅H₅B), a boron-containing analogue of benzene, presents a fascinating case

study in aromaticity and electronic structure. While isoelectronic with the phenyl cation, its

properties are markedly different, driven by the electron-deficient nature of the boron atom.

Free borabenzene is highly reactive and has not been isolated at room temperature, making

its direct experimental characterization challenging.[1][2] Consequently, much of our

understanding of its intrinsic properties is derived from computational studies and experimental

investigations of its stabilized derivatives, namely Lewis base adducts and the anionic

boratabenzene. This guide provides a comprehensive overview of the ground state properties

of borabenzene, leveraging both theoretical predictions for the free molecule and experimental

data from its stable analogues.

Electronic Structure of Borabenzene
Computational studies have established that borabenzene possesses a planar, singlet ground

state with a significant highest occupied molecular orbital-lowest unoccupied molecular orbital

(HOMO-LUMO) gap.[3] The electronic structure is characterized by a combination of an

aromatic π-sextet, analogous to benzene, and a reactive σ-framework.[4]

The π-system of borabenzene is composed of six electrons in three doubly occupied

molecular orbitals of π symmetry, fulfilling Hückel's rule for aromaticity (4n+2 π electrons).[3][5]
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This π-electron delocalization contributes to the molecule's planar geometry and a degree of

aromatic stabilization. However, unlike benzene, borabenzene features a low-lying lowest

unoccupied molecular orbital (LUMO) of σ symmetry (a σ* orbital), which is primarily localized

on the boron atom.[4][5] This electron-deficient σ* orbital is responsible for the pronounced

Lewis acidity and high reactivity of borabenzene, readily interacting with Lewis bases.[4][5]

Below is a diagram illustrating the key molecular orbitals of borabenzene that define its

electronic characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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